Saikosaponin f

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

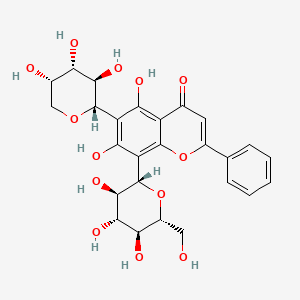

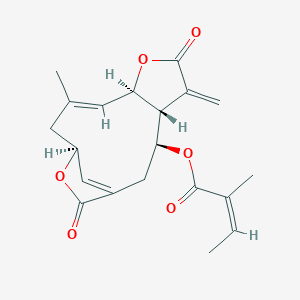

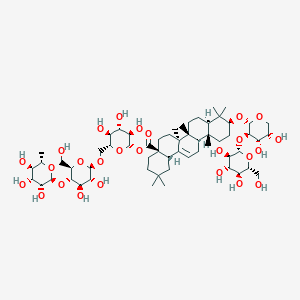

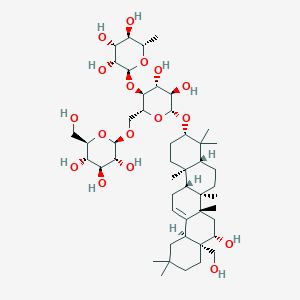

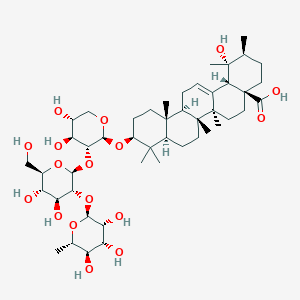

Saikosaponin F is a component found in Bupleurum (B.) falcatum L . It is a complex compound composed of triterpene aglycone and carbohydrate part containing 1-13 monosaccharides .

Synthesis Analysis

Saikosaponins, including Saikosaponin F, are a large group of chemical components present in the Bupleurum species. Their structural identification is extremely challenging due to the high polarity, structural similarity, and the presence of several isomers . A study has shown that 109 saikosaponins were identified or tentatively characterized from the saikosaponins extract of Bupleurum marginatum var. stenophyllum (BMS) using UPLC-PDA-Q/TOF-MS .Molecular Structure Analysis

The molecular weight of Saikosaponin F is 929.150 and its molecular formula is C48H80O17 . It has been found that Saikosaponins interact with the proteins CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1) .Chemical Reactions Analysis

Saikosaponins, including Saikosaponin F, have been separated using ionic liquids and high-performance countercurrent chromatography . Some researchers used UHPSFC technology to successfully separate five saikosaponins, including Saikosaponin F, within 22 minutes .Scientific Research Applications

Anti-Inflammatory Applications

Saikosaponin f has been studied for its potential anti-inflammatory effects. Research suggests that it can inhibit the production of pro-inflammatory cytokines and mediators such as ROS, TNF-α, IL-8, COX-2, and iNOS in LPS-stimulated human vascular endothelial cells (HUVECs) .

Osteoporosis Treatment

Studies have shown that Saikosaponin f may play a role in treating osteoporosis by inhibiting RANKL-induced IκBα phosphorylation, p65 phosphorylation, and NF-κB luciferase activity in macrophages .

Central Nervous System Protection

Saikosaponin f is being explored for its neuroprotective properties. It may offer protection to the central nervous system by mitigating damage or enhancing recovery after injury .

Liver Protection

The compound has shown potential in protecting the liver from damage caused by various factors, possibly by reducing inflammation or acting as an antioxidant .

Antiviral Activity

Saikosaponin f has been investigated for its antiviral activities. It might inhibit virus replication or strengthen the immune response against viral infections .

Antitumor Effects

There is ongoing research into the antitumor effects of Saikosaponin f. It may work by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Each of these applications is backed by scientific research and offers promising avenues for future drug development and personalized medicine . The journey toward fully harnessing the therapeutic potential of Saikosaponin f is an exciting frontier in pharmacology.

Mechanism of Action

Target of Action

Saikosaponins, including Saikosaponin f, are known to interact with several targets. For instance, they have been found to interact with proteins such as the human Interleukin-6 receptor (IL6), human Janus Kinase-3 (JAK3), and the dehydrogenase domain of Cylindrospermum stagnale NADPH–oxidase 5 (NOX5) . These proteins play crucial roles in various biological processes, including inflammation and immune response.

Mode of Action

Saikosaponin f, like other saikosaponins, interacts with its targets to induce various changes. For instance, Saikosaponin A has been shown to exert anti-inflammatory effects by modulating cytokine and reactive oxygen species (ROS) production and lipid metabolism . Similarly, Saikosaponin D has been found to exert antitumor effects by inhibiting cell proliferation and inducing apoptosis and autophagy .

Biochemical Pathways

Saikosaponins affect various biochemical pathways. For example, Saikosaponin A has been shown to modulate cytokine production, ROS production, and lipid metabolism, all of which are key biochemical pathways involved in inflammation . On the other hand, Saikosaponin D has been found to inhibit cell proliferation and induce apoptosis and autophagy, which are crucial pathways in cancer biology .

Pharmacokinetics

The pharmacokinetics of saikosaponins, including Saikosaponin f, present certain challenges. Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

The molecular and cellular effects of Saikosaponin f’s action are likely to be similar to those of other saikosaponins. For instance, Saikosaponin A has been shown to exert anti-inflammatory effects by modulating cytokine and ROS production and lipid metabolism . Saikosaponin D, on the other hand, has been found to exert antitumor effects by inhibiting cell proliferation and inducing apoptosis and autophagy .

Action Environment

The action of Saikosaponin f, like other saikosaponins, can be influenced by environmental factors. For instance, the production of saikosaponins in plants can be affected by various environmental factors, including light, temperature, and soil conditions . Moreover, the bioavailability and efficacy of saikosaponins can be influenced by factors such as the patient’s diet and gut microbiota .

Safety and Hazards

Future Directions

Saikosaponins, including Saikosaponin F, have shown diverse pharmacological properties, indicating crucial clues for future studies and the production of novel saikosaponin-based anti-inflammatory, efficacious anticancer, and anti-novel-coronavirus agents with improved efficacy and reduced toxicity .

properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9,22,24-42,49-59H,10-21H2,1-8H3/t22-,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXILFEBNQCRWAL-VERCZQKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saikosaponin f | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)